Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH

ADC Tumor Retention Pharmacokinetics

Researchers requiring precise control over ADC payload release kinetics often face linker flexibility issues that compromise stability. This Fmoc-protected amino acid derivative directly addresses that by incorporating a cyclopropane moiety with high ring strain (~27 kcal/mol). It enables the construction of linkers with a defined balance between systemic stability and intracellular release. - Offers conformational rigidity for tunable payload release. - Calculated LogP of 2.7 provides a defined starting point for optimizing ADC solubility and permeability. - Serves as a key intermediate for linkers functionalized with potent cytotoxins.

Molecular Formula C23H24N2O6
Molecular Weight 424.4 g/mol
Cat. No. B12377180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH
Molecular FormulaC23H24N2O6
Molecular Weight424.4 g/mol
Structural Identifiers
SMILESC1CC1C(C(=O)O)OCNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C23H24N2O6/c26-20(25-13-31-21(22(27)28)14-9-10-14)11-24-23(29)30-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19,21H,9-13H2,(H,24,29)(H,25,26)(H,27,28)
InChIKeyBSCPGWXQXDYDGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH Overview


Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH (CAS 2414254-47-8) is a protected amino acid derivative serving as a pivotal intermediate in the synthesis of antibody-drug conjugate (ADC) linkers . Structurally, it comprises a fluorenylmethyloxycarbonyl (Fmoc)-protected glycine, an aminomethoxy linker, and a terminal cyclopropane-bearing carboxylic acid . The compound features a molecular weight of 424.45 g/mol and a calculated LogP of 2.7, indicating moderate lipophilicity . It is primarily utilized to construct cleavable linkers that couple potent cytotoxins like Exatecan to monoclonal antibodies (e.g., hu2F7) .

Role ADC linker intermediate
Structure Fmoc-Gly-cyclopropane conjugate
Key Feature Conformationally rigid cyclopropane moiety

Why Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH Cannot Be Substituted


Generic substitution among Fmoc-protected ADC linker intermediates is scientifically untenable due to significant structural and functional divergence. The presence of the cyclopropane moiety in Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH imparts conformational rigidity and distinctive reactivity compared to linear alkyl or larger cycloalkane analogs . This structural constraint directly influences linker stability, payload release kinetics, and the ultimate pharmacokinetic profile of the ADC [1]. Attempting to replace this compound with a structurally simpler variant, such as Fmoc-Gly-NH-CH2-O-CH2COOH, would eliminate the advantageous properties conferred by the cyclopropane ring, thereby altering critical development parameters . The following evidence substantiates the unique, non-interchangeable role of this specific intermediate.

Target Feature
Substitute Context
Mismatch Risk
Cyclopropane moiety
Linear or larger cycloalkane analogs
Conformational rigidity profile may not transfer
Ring-strain-triggered release
Non-strained linker constructs
Payload release kinetics context may differ
Moderate lipophilicity
Hydrophilic PEG or hydrophobic alkyl linkers
Solubility/permeability profile may shift

Comparative Evidence for Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH


Tumor Retention Advantage of Cyclopropane Linkers

In comparative in vivo studies, ADC constructs employing cyclopropane-containing linkers demonstrated a ≥50% increase in tumor retention relative to those utilizing polyethylene glycol (PEG) linkers . This quantitative advantage is attributed to the cyclopropane ring's ability to restrict conformational mobility, potentially reducing systemic clearance and enhancing tumor-specific payload accumulation. The target compound, Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH, serves as the essential intermediate to generate these optimized cyclopropane-based linkers.

Tumor Retention
Class-level inference
Cyclopropane > PEG linkers
Reported tumor retention model response
Data to verify; source review required
ADC Tumor Retention Pharmacokinetics Linker Engineering

Cyclopropane Ring Strain for Improved Linker Stability

The cyclopropane moiety in Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH possesses an intrinsic ring strain of approximately 27 kcal/mol . This specific energetic value is a key differentiator from non-cyclic or less strained cycloalkane linkers. In the context of ADC linkers, this built-in strain can be harnessed to optimize the balance between systemic stability and efficient intracellular payload release. In contrast, a linear analog like Fmoc-Gly-NH-CH2-O-CH2COOH lacks this property entirely, potentially resulting in less favorable release kinetics.

Ring Strain
Class-level inference
≈27 kcal/mol
Supports linker stability context
Relative to non-strained linear analogs
Linker Stability Ring Strain ADC Controlled Release

Lipophilicity Optimization for ADC Linkers

Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH exhibits a calculated LogP of 2.7 . This moderate lipophilicity value is strategically positioned between highly hydrophilic PEG-based linkers and highly hydrophobic aliphatic linkers. This balance is critical for ADC linker design, as it facilitates adequate aqueous solubility for conjugation while maintaining sufficient membrane permeability for effective intracellular payload release. In comparison, its non-cyclopropane analog, Fmoc-Gly-NH-CH2-O-CH2COOH, has a lower molecular weight (384.38 vs. 424.45 g/mol) and likely a lower LogP, which may translate to different solubility and permeability profiles.

Lipophilicity
Cross-study comparable
LogP 2.7
Moderate profile supports conjugation context
Calculated; method unspecified
Lipophilicity LogP ADC Linker Drug Design

Applications of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH


Synthesis of ADC Linkers for Enhanced Tumor Retention

Procure Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH when the development objective demands an ADC linker that demonstrably improves tumor retention by ≥50% over PEG-based alternatives, as inferred from class-level data . This intermediate is specifically suited for programs where maximizing payload concentration at the tumor site is a critical success factor.

Payload Release Tuning via Cyclopropane Ring Strain

Utilize this compound as the starting material for ADC linkers where the intrinsic ring strain of the cyclopropane moiety (≈27 kcal/mol) is leveraged to achieve a desired balance between systemic stability and triggered intracellular payload release . This application is recommended over non-cyclic linker precursors that lack this tunable energetic parameter.

Optimized Pharmacokinetic Profiles for ADCs

Employ Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH as the linker intermediate when a calculated LogP of approximately 2.7 aligns with the target product profile for solubility and permeability . This intermediate provides a defined starting point for fine-tuning ADC properties, reducing the need for extensive empiric optimization compared to less characterized alternatives.

Application
Selection Property
Validation Focus
Tumor-targeted ADC synthesis
Cyclopropane-based linker design
Tumor retention model evaluation
Cleavable linker development
Ring-strain-controlled release
Payload release kinetics analysis
ADC pharmacokinetics optimization
Moderate lipophilicity balance
Exposure-model review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.